N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide
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Overview
Description
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is a synthetic organic compound characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethylthio group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzamide Core: Starting with a suitable benzene derivative, the benzamide core can be synthesized through an amide formation reaction.
Introduction of the Trifluoromethylthio Group: This step may involve the use of trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group.
Addition of the Cyano and Hydroxy Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyano group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways involving cyano and trifluoromethylthio groups.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The cyano and trifluoromethylthio groups could play a role in these interactions by influencing the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyano-1-hydroxypropan-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethylthio group.
N-(2-Cyano-1-hydroxypropan-2-yl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethylthio group.
Uniqueness
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylthio substitution in various chemical and biological contexts.
Properties
Molecular Formula |
C12H11F3N2O2S |
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Molecular Weight |
304.29 g/mol |
IUPAC Name |
N-(2-cyano-1-hydroxypropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C12H11F3N2O2S/c1-11(6-16,7-18)17-10(19)8-2-4-9(5-3-8)20-12(13,14)15/h2-5,18H,7H2,1H3,(H,17,19) |
InChI Key |
LTPPKVDOLHDXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C#N)NC(=O)C1=CC=C(C=C1)SC(F)(F)F |
Origin of Product |
United States |
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